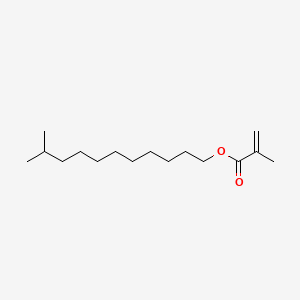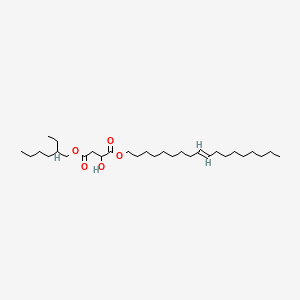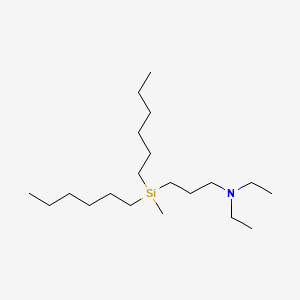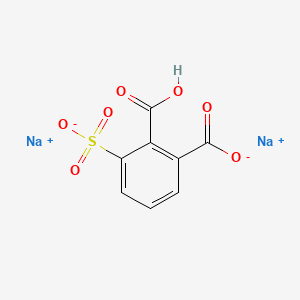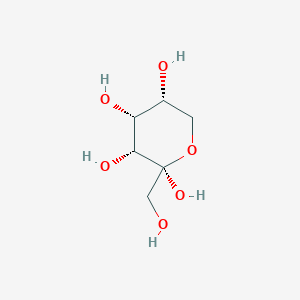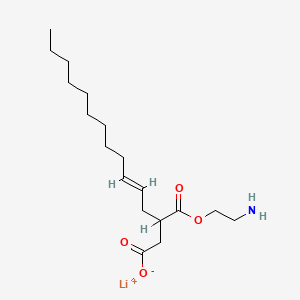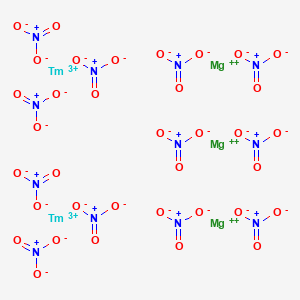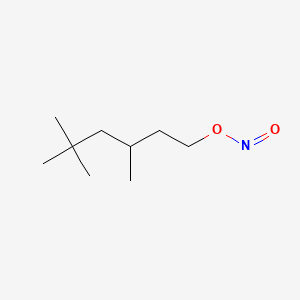
3,5,5-Trimethylhexyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethylhexyl nitrite is an organic compound with the molecular formula C9H19NO2. It is a nitrite ester derived from 3,5,5-trimethylhexanol and nitrous acid. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl nitrite can be synthesized through the esterification of 3,5,5-trimethylhexanol with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid like hydrochloric acid.
Esterification Reaction: The 3,5,5-trimethylhexanol is then reacted with the freshly prepared nitrous acid under controlled temperature conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylhexyl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or amines are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroalkanes
Reduction: Amines
Substitution: Various substituted organic compounds
Scientific Research Applications
3,5,5-Trimethylhexyl nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of nitro compounds and other derivatives.
Biology: It serves as a probe in biochemical studies to investigate the effects of nitrite esters on biological systems.
Medicine: Research explores its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of rubber and polymer products, where it acts as a stabilizer and curing agent.
Mechanism of Action
The mechanism of action of 3,5,5-trimethylhexyl nitrite involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and signaling molecule. The molecular targets and pathways include:
Vascular Smooth Muscle: NO activates guanylate cyclase, leading to increased cyclic GMP levels and relaxation of smooth muscle.
Platelet Aggregation: NO inhibits platelet aggregation, which is beneficial in preventing blood clots.
Comparison with Similar Compounds
Similar Compounds
Amyl Nitrite: Another nitrite ester with similar vasodilatory effects.
Isobutyl Nitrite: Used for similar applications but differs in its molecular structure.
Uniqueness
3,5,5-Trimethylhexyl nitrite is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched alkyl chain provides different reactivity and stability compared to other nitrite esters.
Properties
CAS No. |
94134-31-3 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3,5,5-trimethylhexyl nitrite |
InChI |
InChI=1S/C9H19NO2/c1-8(5-6-12-10-11)7-9(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
NXTWZLMLGHRVHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCON=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



